molecular formula C21H15BrN2OS2 B2745866 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide CAS No. 325977-26-2

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide

Cat. No. B2745866
CAS RN: 325977-26-2
M. Wt: 455.39
InChI Key: ZTFDQRMZYLXXSI-UHFFFAOYSA-N
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Description

The compound “N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide” is a complex organic molecule that contains several functional groups, including a bromothiophene, a thiazole, and an acetamide group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromothiophene and thiazole groups are both heterocyclic compounds, which means they contain a ring of atoms that includes at least one atom that is not carbon . The acetamide group contains a carbonyl (C=O) and an amine (NH2), which could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The bromine atom on the bromothiophene group could be reactive and might be replaced by other groups in a substitution reaction . The thiazole and acetamide groups could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure . For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen atom .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Synthesis and Biological Evaluation : A study described the synthesis of new derivatives, emphasizing their potential antitumor activity. The compounds were evaluated in vitro against human tumor cell lines, demonstrating significant anticancer activity against some cancer cell lines, indicating their potential as leads for anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).

  • Antimicrobial and Antibacterial Applications : Research has shown the efficacy of related compounds in antimicrobial activities. For instance, compounds synthesized via ultrasound irradiation displayed promising antimicrobial activities against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Rezki, 2016).

  • Evaluation as Glutaminase Inhibitors : Derivatives such as BPTES analogs have been investigated for their role as glutaminase inhibitors, showing potential in cancer treatment by inhibiting the growth of human lymphoma cells. This highlights the compound's relevance in designing new therapeutic agents for cancer therapy (Shukla et al., 2012).

Antioxidant Properties and Molecular Docking

  • Antioxidant Activity : Novel di-2-thienyl ketones with thiazole or pyridine moiety have been synthesized and evaluated for their antioxidant activities. Compounds incorporating the thiazole ring exhibited significant antioxidant activity, supporting their potential in oxidative stress-related disease management (Althagafi, 2022).

  • Molecular Docking Studies : Molecular modeling and docking studies of certain derivatives on enzymes like cyclo-oxygenase have shown these compounds' potential as analgesic agents. The findings support their role in drug development processes, particularly in designing analgesic drugs (Kumar, Kumar, & Mishra, 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its functional groups . For example, the bromine atom could make the compound potentially hazardous to handle, and appropriate safety precautions should be taken .

Future Directions

The future research directions for this compound could be diverse, depending on its properties and potential applications. It could be studied for its potential uses in medicinal chemistry, materials science, or other fields .

properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2OS2/c22-18-12-11-17(27-18)16-13-26-21(23-16)24-20(25)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFDQRMZYLXXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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